2-Benzyloxy-1,3-propanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

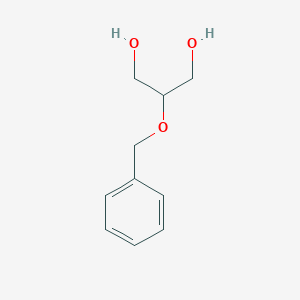

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPIOHLDFSMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163541 | |

| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14690-00-7 | |

| Record name | 2-(Phenylmethoxy)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Benzyloxy-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-1,3-propanediol (CAS No. 14690-00-7), also known as 2-O-Benzylglycerol, is a glycerol derivative of significant interest in organic synthesis and pharmaceutical development.[1][2] Its structural features, particularly the presence of a bulky benzyloxy group and two primary hydroxyl groups, make it a versatile intermediate for the synthesis of complex molecules, including glycerides and their phosphonate analogs, which have shown potential as lipase inhibitors.[3] An in-depth understanding of its physical properties is crucial for its effective handling, purification, and application in various synthetic protocols. This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in different solvents and under various experimental conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol [4][5] |

| Appearance | White to off-white waxy solid or crystalline powder[5] |

| Melting Point | 38-42 °C[3][4][6][7] |

| Boiling Point | 185-187 °C at 10 mmHg[3][4][6][7] |

| Density | Approximately 1.160 g/cm³[6] |

| Flash Point | >110 °C (>230 °F)[3][7] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[3] |

| pKa (Predicted) | 13.91 ± 0.10[2] |

| Refractive Index (Estimate) | 1.4880[3][6] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. For this compound, a sharp melting range close to the literature value suggests a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed to a height of 2-3 mm by gently tapping the tube.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[6][8][9]

Boiling Point Determination at Reduced Pressure

Due to its relatively high boiling point at atmospheric pressure, distillation of this compound is typically performed under reduced pressure to prevent thermal decomposition.

Methodology: Micro-Boiling Point Determination

-

Apparatus Setup: A small quantity of this compound (a few drops) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.

-

Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 10 mmHg).

-

Heating: The assembly is heated gently in a heating bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[10][11][12][13]

Density Determination

The density of this compound, being a solid at room temperature, can be determined using the displacement method.

Methodology: Liquid Displacement

-

Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.[4][14][15]

Solubility Assessment

A qualitative or semi-quantitative determination of solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.

Methodology: Soxhlet Extraction (for quantitative determination)

-

Sample Preparation: A known mass of this compound is placed in a porous thimble.

-

Apparatus: The thimble is placed in a Soxhlet extractor, which is fitted with a flask containing a known volume of the solvent of interest (e.g., chloroform or methanol) and a condenser.

-

Extraction: The solvent is heated to reflux. The solvent vapor bypasses the thimble, condenses, and drips back onto the sample, dissolving it. Once the liquid level in the extractor reaches a certain point, the solution is siphoned back into the flask. This cycle is repeated multiple times.

-

Analysis: The concentration of the solute in the solvent can be determined at equilibrium to quantify its solubility. For a simpler qualitative assessment, small, known amounts of the solid are added to a fixed volume of the solvent at a specific temperature and shaken until no more solid dissolves.[16][17][18][19][20]

Spectral Analysis

Spectroscopic data is fundamental for the structural confirmation of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Key parameters such as the number of signals, chemical shifts (δ), integration (for ¹H), and coupling constants (J) are analyzed to elucidate the molecular structure.[21][22][23][24]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. The presence of characteristic absorption bands (e.g., O-H stretch, C-O stretch, aromatic C-H stretch) confirms the functional groups present in the molecule.[1][25][26][27][28]

-

-

Mass Spectrometry (MS):

-

Ionization (Electron Ionization - EI): The sample is introduced into the mass spectrometer and vaporized. In the ion source, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[29][30][31][32][33]

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. azom.com [azom.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. wjec.co.uk [wjec.co.uk]

- 5. mt.com [mt.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. kbcc.cuny.edu [kbcc.cuny.edu]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. waterboards.ca.gov [waterboards.ca.gov]

- 17. scribd.com [scribd.com]

- 18. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 19. semspub.epa.gov [semspub.epa.gov]

- 20. hielscher.com [hielscher.com]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 23. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 24. researchgate.net [researchgate.net]

- 25. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]

- 26. shimadzu.com [shimadzu.com]

- 27. scienceijsar.com [scienceijsar.com]

- 28. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 29. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 30. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 31. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. 2024.sci-hub.se [2024.sci-hub.se]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-O-Benzylglycerol (CAS: 14690-00-7)

Introduction

2-O-Benzylglycerol, identified by the CAS number 14690-00-7, is a derivative of glycerol distinguished by a benzyl ether linkage at the second hydroxyl group.[1] This structural feature makes it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its synonyms include 2-Benzyloxy-1,3-propanediol and Glycerol 2-Benzyl Ether.[2][3] The benzyl group serves as a robust protecting group for the secondary hydroxyl of glycerol, allowing for selective chemical modifications at the primary hydroxyl positions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, representative experimental protocols, and its role as a synthetic building block.

Chemical Structure and Properties

2-O-Benzylglycerol is a white to off-white waxy solid at room temperature.[1] The core structure consists of a propane-1,3-diol backbone with a benzyloxy group attached to the central carbon atom.[1]

Chemical Structure Diagram

Caption: Chemical structure of 2-O-Benzylglycerol.

Physicochemical Data

The quantitative properties of 2-O-Benzylglycerol are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 14690-00-7 | [1][4] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][4] |

| Molecular Weight | 182.22 g/mol | [5][6] |

| IUPAC Name | 2-(phenylmethoxy)propane-1,3-diol | [1][4] |

| Appearance | White to off-white waxy solid | [1] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 185-187 °C at 10 mmHg | [1] |

| SMILES | OCC(CO)OCc1ccccc1 | [4] |

| InChI Key | UDIPIOHLDFSMLR-UHFFFAOYSA-N | [4] |

| Density | ~1.160 g/cm³ (predicted) | [1] |

| pKa | 13.91 ± 0.10 (predicted) | [1] |

Role in Synthesis

2-O-Benzylglycerol is a key intermediate in multi-step synthetic pathways. Its primary application is in the synthesis of complex glycerides and their phosphonate analogs.[1] These synthesized compounds have shown potential as potent lipase inhibitors, making them relevant for research into treatments for obesity and other metabolic disorders.[1]

Logical Relationship in Drug Discovery

Caption: Role of 2-O-Benzylglycerol as a synthetic intermediate.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of 2-O-Benzylglycerol. These protocols are derived from established procedures for benzylation and chromatographic analysis.

Synthesis of 2-O-Benzylglycerol

This protocol describes a common method for the selective benzylation of glycerol, which involves protecting the 1,3-hydroxyl groups, benzylating the remaining 2-hydroxyl, and subsequent deprotection.

Materials:

-

Glycerol

-

Acetone or 2,2-dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium iodide (TBAI, catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 5%)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluents)

Procedure:

-

Protection of 1,3-Hydroxyls:

-

In a round-bottom flask, dissolve glycerol in a suitable solvent like acetone.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the acetonide-protected glycerol (solketal).

-

Once the reaction is complete, neutralize the catalyst with a base (e.g., triethylamine or NaHCO₃ solution).

-

Extract the product with an organic solvent and dry the organic layer over Na₂SO₄. Concentrate under reduced pressure to obtain the crude protected glycerol.

-

-

Benzylation of the 2-Hydroxyl Group:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (washed with pentane to remove mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of the protected glycerol in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add a catalytic amount of TBAI, followed by the dropwise addition of benzyl bromide.[7]

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.[7]

-

Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding cooled water.

-

-

Work-up and Deprotection:

-

Partition the reaction mixture between ethyl acetate and water.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[7]

-

Concentrate the solution under reduced pressure to yield the crude benzylated, protected glycerol.

-

To this crude product, add a mixture of methanol and an aqueous HCl solution (e.g., 5%).[7]

-

Heat the mixture under reflux for 20-60 minutes to hydrolyze the acetonide protecting group.[7]

-

After cooling, extract the mixture with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with water and NaHCO₃ solution, dry over Na₂SO₄, and concentrate in vacuo.[7]

-

-

Purification:

-

Purify the final crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 2-O-Benzylglycerol.[7]

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a reverse-phase HPLC method for assessing the purity of synthesized 2-O-Benzylglycerol, capable of separating it from common starting materials and by-products.[8]

Instrumentation & Conditions:

-

HPLC System: Standard system with UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for the benzyl group).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a reference standard solution of 2-O-Benzylglycerol in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or acetonitrile to achieve a similar concentration as the standard.[8]

-

Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time of 2-O-Benzylglycerol.

-

Inject the sample solution.

-

-

Data Interpretation:

-

Identify the peak corresponding to 2-O-Benzylglycerol in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the purity using the area normalization method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This assumes similar response factors for all components. For higher accuracy, a calibration curve should be constructed.[8]

-

Synthetic Workflow Diagram

Caption: General experimental workflow for synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 14690-00-7 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 14690-00-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. CAS RN 14690-00-7 | Fisher Scientific [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzylglycerol | C10H14O3 | CID 2735483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Glycerol 2-Benzyl Ether: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Glycerol 2-benzyl ether (2-O-Benzylglycerol). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties.

Introduction

Glycerol 2-benzyl ether, a mono-substituted glycerol derivative, serves as a valuable intermediate in the synthesis of various biologically active molecules and complex lipids. Its utility in pharmaceutical and chemical research necessitates a thorough understanding of its solubility in different solvent systems and its stability under various experimental and storage conditions. This guide aims to consolidate the known qualitative data and provide a framework for the systematic evaluation of these parameters.

Data Presentation

Solubility Data

Quantitative solubility data for Glycerol 2-benzyl ether is not extensively reported. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | Generic chemical data |

| Methanol | Sparingly Soluble | Generic chemical data |

| Water | Insoluble (predicted) | Based on structure |

| Diethyl Ether | Slightly Soluble (predicted) | General ether solubility |

| Acetone | Soluble (predicted) | General ether solubility |

| Benzene | Insoluble (predicted) | Based on glycerol backbone |

Note: Predicted solubilities are based on the general behavior of similar organic compounds and the principle of "like dissolves like." Experimental verification is highly recommended.

Stability Data

| Condition | Stability Profile of Benzyl Ethers | Potential Degradation Products |

| Acidic (Strong) | Susceptible to cleavage. | Glycerol, Benzyl alcohol, Benzaldehyde, Benzoic acid |

| Acidic (Weak) | Generally stable. | - |

| Neutral | Generally stable. | - |

| Basic (Strong) | Generally stable. | - |

| Oxidative | Susceptible to oxidation. | Benzaldehyde, Benzoic acid, and corresponding de-benzylated glycerol derivatives. |

| Reductive (Catalytic Hydrogenolysis) | Readily cleaved. | Glycerol and Toluene. |

| Enzymatic | Susceptibility is enzyme-dependent. Etherases may cleave the ether bond. | Glycerol and Benzyl alcohol. |

Experimental Protocols

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

3.1.1. Materials

-

Glycerol 2-benzyl ether

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of Glycerol 2-benzyl ether to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid. Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Glycerol 2-benzyl ether.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x Dilution factor

Stability Assessment under Forced Degradation Conditions

This protocol outlines a general procedure for assessing the stability of Glycerol 2-benzyl ether under various stress conditions, as recommended by ICH guidelines.

3.2.1. Materials

-

Glycerol 2-benzyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC method

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

3.2.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of Glycerol 2-benzyl ether in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, dilute to the initial concentration, and analyze by HPLC.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Store the solution at an elevated temperature (e.g., 60 °C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N HCl, dilute to the initial concentration, and analyze by HPLC.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature for a defined period. At specified time points, withdraw samples, dilute to the initial concentration, and analyze by HPLC.

-

Thermal Degradation: Store a solid sample of Glycerol 2-benzyl ether in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, store a solution of the compound at a similar temperature. At specified time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

-

Photostability: Expose a solid sample and a solution of Glycerol 2-benzyl ether to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC.

-

Analysis: In all cases, the HPLC analysis should be performed using a stability-indicating method capable of separating the intact drug from its degradation products. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Mandatory Visualization

Caption: Workflow for experimental solubility determination.

Caption: Workflow for forced degradation stability studies.

In-Depth Technical Guide: Physicochemical Properties of 2-(Phenylmethoxy)-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-(Phenylmethoxy)-1,3-propanediol, a glycerol derivative utilized in various research and development applications. The data presented herein is compiled from verified sources to ensure accuracy and reliability for professional use.

Quantitative Data Summary

The fundamental molecular attributes of 2-(Phenylmethoxy)-1,3-propanediol are summarized in the table below for straightforward reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3][4] |

| Linear Formula | C₆H₅CH₂OCH(CH₂OH)₂ | [5][6] |

| Molecular Weight | 182.22 g/mol | [3][4][5][6][7] |

| CAS Number | 14690-00-7 | [1][3][4][5][6] |

Synonyms

This compound is also known by several alternative names in scientific literature and commercial listings:

Experimental Protocols

The determination of the molecular weight and formula of 2-(Phenylmethoxy)-1,3-propanediol is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, from which the molecular formula can be deduced. The molecular weight is then calculated based on the established formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from compound identification to the determination of its molecular properties.

Caption: Workflow for determining the molecular formula and weight of a chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 14690-00-7 CAS MSDS (2-BENZYLOXY-1,3-PROPANEDIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 99 14690-00-7 [sigmaaldrich.com]

- 6. CAS 14690-00-7 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 7. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Benzyloxy-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzyloxy-1,3-propanediol (also known as 2-O-Benzylglycerol), a versatile intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~4.60 | s | 2H | -OCH₂Ph |

| ~3.80 | m | 1H | -CH(CH₂OH)₂ |

| ~3.65 | m | 4H | -CH₂OH |

| ~2.50 | br s | 2H | -OH |

Note: Data is based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic C |

| ~128.5 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~127.6 | Aromatic CH |

| ~80 | -OCH- |

| ~73 | -OCH₂Ph |

| ~63 | -CH₂OH |

Note: Predicted chemical shifts based on analogous structures. Actual values may differ.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2930, 2870 | Medium | C-H stretch (aliphatic) |

| 1495, 1455 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether and alcohol) |

| 740, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Note: Characteristic absorption peaks for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | Low | [M]⁺ (Molecular Ion) |

| 107 | Moderate | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of benzyl ethers and alcohols.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound (if melted) or a small amount of the solid directly onto the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Assign the peaks to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern and assign major peaks to plausible fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 2-O-Benzylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-O-Benzylglycerol, a valuable intermediate in the synthesis of various biologically active molecules and glyceride analogs.[1][2][3] This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to assist researchers in the efficient preparation and analysis of this compound.

Synthesis of 2-O-Benzylglycerol

The selective synthesis of 2-O-Benzylglycerol from glycerol requires a strategic approach involving the protection of the primary hydroxyl groups at the C1 and C3 positions, followed by benzylation of the secondary hydroxyl group at the C2 position, and subsequent deprotection. A common and effective method utilizes a benzylidene acetal as a protecting group.

Synthesis Pathway

The synthesis of 2-O-Benzylglycerol can be achieved through a three-step process:

-

Protection: Formation of 1,3-O-benzylideneglycerol by reacting glycerol with benzaldehyde.

-

Benzylation: Benzylation of the free hydroxyl group at the C2 position of 1,3-O-benzylideneglycerol.

-

Deprotection: Removal of the benzylidene acetal protecting group to yield 2-O-Benzylglycerol.

Experimental Protocols

Step 1: Synthesis of 1,3-O-Benzylideneglycerol (Protection)

This step involves the acid-catalyzed reaction of glycerol with benzaldehyde to form a cyclic acetal, protecting the 1,3-hydroxyl groups.

-

Materials:

-

Glycerol

-

Benzaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add glycerol, benzaldehyde (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,3-O-benzylideneglycerol, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-O-Benzyl-1,3-O-benzylideneglycerol (Benzylation)

The free secondary hydroxyl group of 1,3-O-benzylideneglycerol is benzylated using benzyl bromide under basic conditions.

-

Materials:

-

1,3-O-Benzylideneglycerol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Dissolve 1,3-O-benzylideneglycerol in anhydrous DMF or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add sodium hydride (1.2 equivalents).

-

Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 2-O-benzyl-1,3-O-benzylideneglycerol.

-

Step 3: Synthesis of 2-O-Benzylglycerol (Deprotection)

The benzylidene acetal protecting group is removed to yield the final product, 2-O-Benzylglycerol. This can be achieved through acidic hydrolysis or catalytic transfer hydrogenation.[4][5]

-

Method A: Acidic Hydrolysis

-

Materials:

-

2-O-Benzyl-1,3-O-benzylideneglycerol

-

Acetic acid

-

Water

-

1,2-Dimethoxyethane (DME)

-

-

Procedure:

-

Dissolve the crude 2-O-benzyl-1,3-O-benzylideneglycerol in a mixture of acetic acid, water, and DME.[2]

-

Stir the solution at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the deprotection is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

-

-

Method B: Catalytic Transfer Hydrogenation

-

Materials:

-

2-O-Benzyl-1,3-O-benzylideneglycerol

-

10% Palladium on carbon (Pd/C)

-

Triethylsilane

-

Methanol

-

-

Procedure:

-

Dissolve the crude 2-O-benzyl-1,3-O-benzylideneglycerol in methanol.

-

Add 10% Pd/C (catalytic amount) and triethylsilane (3.0 equivalents).[5]

-

Stir the mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification

The crude 2-O-Benzylglycerol is typically purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-O-Benzylglycerol as a white to off-white solid.[3]

-

Characterization of 2-O-Benzylglycerol

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-O-Benzylglycerol. The following sections detail the expected analytical data and the protocols for obtaining them.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-O-Benzylglycerol is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | |

| Appearance | White to off-white waxy solid | [3] |

| Melting Point | 38-40 °C | |

| Boiling Point | 185-187 °C at 10 mmHg | |

| Solubility | Soluble in chloroform and methanol | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-O-Benzylglycerol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (Ph-H) |

| ~4.65 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.80 | m | 1H | C2-H |

| ~3.70 | m | 4H | C1-H₂ and C3-H₂ |

| ~2.50 | br s | 2H | Hydroxyl protons (-OH) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic carbons (C-ortho, C-meta) |

| ~127.8 | Aromatic carbon (C-para) |

| ~80 | C2 |

| ~72 | Benzylic carbon (-CH₂-Ph) |

| ~63 | C1 and C3 |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1495, 1450 | Medium | Aromatic C=C stretch |

| 1100-1000 | Strong | C-O stretch (ether and alcohol) |

| 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |

MS (Mass Spectrometry) Data (EI)

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak)[6] |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified 2-O-Benzylglycerol in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Use a standard single-pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small amount of the solid 2-O-Benzylglycerol directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation (GC-MS):

-

Prepare a dilute solution of 2-O-Benzylglycerol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

-

Applications in Research and Drug Development

2-O-Benzylglycerol serves as a key intermediate in the synthesis of a variety of complex molecules. Its utility stems from the presence of two primary hydroxyl groups and a protected secondary hydroxyl group, allowing for selective functionalization. It is particularly valuable in the preparation of:

-

Glyceride Analogs: For the development of enzyme inhibitors, such as lipase inhibitors, which have potential applications in the treatment of obesity.[3]

-

Structured Lipids: As a building block for the synthesis of lipids with specific fatty acid compositions at defined positions on the glycerol backbone.

-

Pharmaceutical Intermediates: For the synthesis of various drug candidates and biologically active compounds.

This guide provides a foundational understanding and practical protocols for the synthesis and characterization of 2-O-Benzylglycerol, empowering researchers to utilize this versatile compound in their scientific endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 6. youtube.com [youtube.com]

The Biological Versatility of 2-Benzyloxy-1,3-propanediol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of derivatives based on the 2-benzyloxy-1,3-propanediol scaffold. This core structure serves as a versatile building block in medicinal chemistry, leading to the synthesis of compounds with a range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] This document provides a consolidated overview of the quantitative biological data for structurally related analogs, detailed experimental protocols for key biological assays, and visualizations of relevant synthetic and signaling pathways.

Core Structure and Synthetic Precursor

This compound is a glycerol derivative characterized by a benzyloxy group attached to the central carbon of the propanediol backbone.[1] Its chemical properties make it a valuable intermediate for creating more complex molecules with potential pharmaceutical applications.[1]

Data Presentation: Biological Activities of Structural Analogs

While comprehensive structure-activity relationship (SAR) studies on a broad range of direct this compound derivatives are not extensively documented in publicly available literature, research on closely related 1,3-disubstituted-2-propanol and 1,3-bis(aryloxy)propan-2-amine analogs provides significant insights into their potential biological activities. The following tables summarize the quantitative data for these structural analogs.

Table 1: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Derivatives

Minimal Inhibitory Concentration (MIC) values for a series of synthetic 1,3-bis(aryloxy)propan-2-amines demonstrate their activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2]

| Compound ID | R1 | R2 | S. pyogenes MIC (µg/mL) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | MRSA strains MIC (µg/mL) |

| CPD18 | H | H | 10 | 10 | >10 | 10 |

| CPD20 | 4-Cl | 4-Cl | 2.5 | 2.5 | 5 | 2.5 |

| CPD21 | 4-F | 4-F | 10 | 10 | >10 | 5-10 |

| CPD22 | 4-Br | 4-Br | 2.5 | 5 | 5 | 2.5-5 |

Data extracted from a study on synthetic 1,3‐bis(aryloxy)propan‐2‐amines.[2]

Table 2: Anticancer Activity of Benzyloxy-Substituted and Related Heterocyclic Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for various benzyloxy-containing and other heterocyclic compounds against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Benzyloxy-Quinoxaline | Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 |

| HCT-116 (Colon) | 10.88 ± 0.8 | ||

| HeLa (Cervical) | 9.46 ± 0.7 | ||

| PC-3 (Prostate) | 12.17 ± 0.9 | ||

| Benzoxazole Clubbed 2-Pyrrolidinone | Compound 19 (4-NO2 derivative) | MAGL (enzyme target) | 0.0084 |

| Compound 20 (4-SO2NH2 derivative) | MAGL (enzyme target) | 0.0076 | |

| Thiazole Derivative | Compound 82f | Antioxidant Activity | 63.11 (µg/mL) |

| Compound 82g | Antioxidant Activity | 67.93 (µg/mL) |

Data compiled from studies on benzyloxyquinoxaline and other heterocyclic derivatives.[3][4][5]

Table 3: Enzyme Inhibitory Activity

Derivatives containing the benzyloxy moiety have been investigated as inhibitors of various enzymes, including pancreatic lipase.

| Compound Class | Derivative | Target Enzyme | IC50 |

| Schiff Base Derivative | Compound 6 | Lipase | 995.74 ± 0.010 µM |

| Compound 2 | Lipase | 1985.51 ± 0.041 µM | |

| Flavonoid Derivative | F01 | Pancreatic Lipase | 17.68 ± 1.43 µM |

Data from studies on lipase inhibition by various compounds.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound analogs.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimal Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, a key enzyme in fat digestion.

-

Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), is dissolved in a solvent like acetonitrile.

-

Reaction Mixture: In a 96-well plate, the test compound at various concentrations is pre-incubated with the lipase solution for a short period.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the pNPB substrate solution to the wells.

-

Absorbance Monitoring: The hydrolysis of pNPB by lipase releases p-nitrophenol, a yellow product. The increase in absorbance at 405 nm is monitored over time using a microplate reader.

-

Calculation of Inhibition: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Visualizations: Synthetic and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes related to the synthesis and potential mechanism of action of this compound derivatives.

Caption: Synthetic pathway for this compound.

Caption: A typical workflow for drug discovery.

Caption: Inhibition of a signaling pathway.

Conclusion

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive biological data on a wide array of its derivatives remains to be fully explored in the public domain, the significant antimicrobial, anticancer, and enzyme-inhibiting activities observed in closely related structural analogs underscore the potential of this chemical class. Further synthesis and systematic biological evaluation are warranted to elucidate the full therapeutic potential and establish comprehensive structure-activity relationships for this versatile scaffold. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

- 1. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Uncharted Territory: The Mechanism of Action of 2-Benzyloxy-1,3-propanediol Remains Largely Unexplored

Despite its utility as a synthetic building block in pharmaceutical research, dedicated studies elucidating the specific mechanism of action of 2-Benzyloxy-1,3-propanediol as a biologically active agent are conspicuously absent from the current scientific literature. This glycerol derivative is primarily recognized as a key intermediate in the chemical synthesis of more complex molecules, including potential lipase inhibitors, rather than an endogenously active compound with a defined pharmacological profile.

Researchers, scientists, and drug development professionals investigating this compound will find a wealth of information regarding its chemical properties and applications in organic synthesis.[1][2][3][4][5] However, a thorough review of existing research reveals a critical knowledge gap concerning its direct biological effects and molecular targets. The compound, also known as 2-O-Benzylglycerol, serves as a versatile scaffold for creating a variety of derivatives, including glycerides and phosphonate analogs.[1] It is these derivatives, and not this compound itself, that have been the focus of biological evaluation, particularly in the context of enzyme inhibition.

A Precursor to Potential Therapeutics

The primary area of investigation involving this compound is in the development of lipase inhibitors.[1] Lipases are crucial enzymes in lipid metabolism, and their inhibition is a therapeutic strategy for managing obesity and other metabolic disorders.[6][7][8][9] Researchers have utilized this compound to synthesize novel compounds and subsequently assess their inhibitory activity against pancreatic lipase.[1] However, these studies do not provide data on the direct activity of the parent compound, this compound.

The Absence of Core Data

Consequently, the core requirements for an in-depth technical guide on the mechanism of action of this compound cannot be met at this time. There is no quantitative data from biological assays, such as IC50 or Ki values, to present in structured tables. Furthermore, the lack of dedicated studies means there are no established experimental protocols to detail, nor are there any identified signaling pathways to visualize.

The scientific community's focus has been on leveraging the chemical structure of this compound to create new chemical entities with desired biological activities. While this underscores its importance in medicinal chemistry, it leaves its own potential bioactivity as an open question. Future research would be necessary to explore whether this compound exerts any direct pharmacological effects and, if so, to elucidate the underlying mechanisms of action. Until such studies are conducted, its role remains firmly in the realm of synthetic chemistry rather than pharmacology.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 2-苄氧基-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unict.it [iris.unict.it]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Glycerol 2-benzyl ether: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol 2-benzyl ether, a significant intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, presents unique challenges and opportunities in its synthesis and application. This technical guide provides an in-depth exploration of the discovery and historical development of this specific glycerol ether isomer. It details key experimental protocols for its synthesis, presents a comprehensive summary of its physicochemical and spectroscopic properties, and visualizes the synthetic pathways and reaction mechanisms. This document is intended to be a critical resource for professionals engaged in research and development activities involving glycerol derivatives.

Introduction and Historical Context

The study of glycerol ethers dates back to the mid-20th century, with initial research focusing on their natural occurrence and biosynthesis.[1][2] Glycerol ethers, in general, are characterized by an ether linkage between one or more of the hydroxyl groups of glycerol and an alkyl or aryl group. The benzylated ethers of glycerol, including Glycerol 2-benzyl ether (also known as 2-O-Benzylglycerol or 2-Benzyloxy-1,3-propanediol), have garnered interest as versatile synthetic intermediates.

Pinpointing the exact moment of "discovery" of Glycerol 2-benzyl ether is challenging, as early research often reported the synthesis of mixtures of mono-benzylated glycerol isomers without specific emphasis on the 2-substituted product. The primary focus was often on the more readily synthesized 1(3)-O-benzylglycerol. The synthesis of specific isomers, particularly the less thermodynamically favored 2-isomer, required the development of regioselective synthetic strategies and advanced chromatographic separation techniques.[3] Modern synthetic chemistry has enabled the more targeted synthesis and isolation of Glycerol 2-benzyl ether, facilitating its use in complex molecular architectures.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectral properties of Glycerol 2-benzyl ether is paramount for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of Glycerol 2-benzyl ether

| Property | Value | Reference |

| CAS Number | 14690-00-7 | [4][5] |

| Molecular Formula | C₁₀H₁₄O₃ | [4][5] |

| Molecular Weight | 182.22 g/mol | [5] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 38-40 °C | [4][5] |

| Boiling Point | 185-187 °C at 10 mmHg | [4][5] |

| Density | 1.160 g/cm³ | [4] |

Table 2: Spectroscopic Data of Glycerol 2-benzyl ether

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.39–7.27 (m, 5H, Ar-H), 4.76 (s, 2H, -OCH₂Ph), 3.78 (m, 1H, -CH-), 3.6-3.8 (m, 4H, -CH₂OH) | [6] (Note: Specific shifts can vary based on solvent and concentration. This is a representative spectrum.) |

| ¹³C NMR (CDCl₃) | δ 137.5 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 127.7 (Ar-CH), 79.5 (-CH-), 73.0 (-OCH₂Ph), 63.5 (-CH₂OH) | (Representative values based on general knowledge of similar structures) |

| IR (KBr) | ν (cm⁻¹) 3396 (O-H stretch), 3077, 2949, 2871 (C-H stretch), 1614, 1584 (C=C aromatic stretch), 1144 (C-O stretch) | [7] (Representative peaks for a similar structure) |

| Mass Spec. (ESI) | m/z 205 [M+Na]⁺ | [8] |

Synthesis of Glycerol 2-benzyl ether

The synthesis of Glycerol 2-benzyl ether is often complicated by the formation of isomeric byproducts, namely 1-O-benzylglycerol and di- and tri-benzylated glycerols.[9][10] Achieving regioselectivity for the secondary hydroxyl group is a key challenge. Various synthetic strategies have been developed, often involving the use of protecting groups to block the primary hydroxyls before benzylation.

General Synthetic Approach via Direct Benzylation

A common, albeit non-selective, method involves the direct benzylation of glycerol with benzyl alcohol in the presence of an acid catalyst.[8] This approach typically yields a mixture of mono-, di-, and tri-benzyl ethers.

Caption: General reaction scheme for the direct benzylation of glycerol.

Experimental Protocol: Acid-Catalyzed Benzylation of Glycerol

This protocol is adapted from a solvent-free approach which, while not exclusively selective for the 2-isomer, produces it as a significant component of the mono-benzylated fraction.[8]

Materials:

-

Glycerol

-

Benzyl alcohol

-

Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 (Cs-DTP/K-10) catalyst

-

Nitrogen gas

-

Ethyl acetate (for extraction)

-

Hexane (for chromatography)

Procedure:

-

In a batch reactor, combine glycerol (0.205 mol) and benzyl alcohol (0.820 mol) to achieve a 1:4 molar ratio.

-

Add the Cs-DTP/K-10 catalyst (2.98 g), resulting in a catalyst loading of 0.03 g/cm³ relative to the total reaction volume.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to 150 °C with vigorous stirring (e.g., 1000 rpm).

-

Maintain these conditions for the desired reaction time (e.g., 4 hours).

-

After cooling, the product mixture is extracted with ethyl acetate.

-

The individual isomers, including Glycerol 2-benzyl ether, are then separated and purified using column chromatography with a hexane/ethyl acetate gradient.

-

Characterization of the purified product is performed using GC-MS, NMR, and IR spectroscopy.

Regioselective Synthesis Strategies

To improve the yield of Glycerol 2-benzyl ether, regioselective methods are employed. These typically involve the protection of the primary hydroxyl groups of glycerol, followed by benzylation of the remaining secondary hydroxyl, and subsequent deprotection.

Caption: Workflow for the regioselective synthesis of Glycerol 2-benzyl ether.

Reaction Mechanisms

The etherification of glycerol with benzyl alcohol under acidic conditions is believed to proceed via an SN2-type mechanism.[8] The reaction involves the formation of a benzyl cation on the surface of the acid catalyst, which then reacts with a hydroxyl group of glycerol.

Caption: Proposed mechanism for the acid-catalyzed benzylation of glycerol.

Applications in Research and Drug Development

Glycerol 2-benzyl ether serves as a valuable building block in organic synthesis. Its structure, featuring a protected secondary hydroxyl group and two free primary hydroxyls, allows for further selective chemical modifications. This makes it a useful intermediate in the synthesis of more complex molecules, including:

-

Pharmaceutical Intermediates: The glycerol backbone is a common motif in many biologically active molecules. The benzyl ether can serve as a protecting group that can be removed under specific conditions during a multi-step synthesis of a drug candidate.

-

Chiral Building Blocks: Enantiomerically pure forms of Glycerol 2-benzyl ether can be used in the synthesis of chiral drugs and other bioactive compounds.

-

Surfactants and Emulsifiers: The amphiphilic nature of glycerol ethers makes them suitable for applications as non-ionic surfactants.

Conclusion

Glycerol 2-benzyl ether is a compound of significant interest in synthetic organic chemistry. While its direct and selective synthesis remains a challenge, various methods have been developed to produce it, either as part of an isomeric mixture or through more targeted regioselective strategies. The well-characterized physicochemical and spectroscopic properties of this compound, detailed in this guide, provide a solid foundation for its use in research and development. As the demand for complex and specialized organic molecules continues to grow, the importance of versatile intermediates like Glycerol 2-benzyl ether is expected to increase.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Origin of glycerol ethers. Biosynthesis from labeled acetate, stearic acid, stearaldehyde, and stearyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic separation of enantiomeric alkyl glycerol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound 99 14690-00-7 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Critical Review of the Various Reaction Mechanisms for Glycerol Etherification | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Glycerides Using 2-Benzyloxy-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerides, the esters of glycerol and fatty acids, are fundamental molecules in biology and have wide-ranging applications in the food, pharmaceutical, and cosmetic industries. The specific positioning of acyl groups on the glycerol backbone dictates their physical properties and biological functions. The synthesis of structurally defined glycerides, such as specific mono-, di-, and triglycerides, often requires the use of protecting groups to ensure regioselectivity.

2-Benzyloxy-1,3-propanediol, also known as 2-O-benzylglycerol, is a valuable intermediate in the synthesis of tailored glycerides.[1] The benzyl group serves as a robust protecting group for the secondary hydroxyl group at the sn-2 position of glycerol, allowing for selective functionalization of the primary hydroxyl groups at the sn-1 and sn-3 positions. This document provides detailed protocols for the synthesis of 1,3-diglycerides using this compound and discusses strategies for the synthesis of other glyceride derivatives.

Core Synthetic Strategy

The synthesis of glycerides from this compound generally follows a two-step process:

-

Acylation: The free primary hydroxyl groups of this compound are esterified with fatty acids or their activated derivatives (e.g., acyl chlorides or anhydrides).

-

Deprotection (Debenzylation): The benzyl protecting group at the sn-2 position is removed, typically by catalytic hydrogenolysis, to yield the final glyceride.[2]

This strategy is particularly effective for the synthesis of symmetrical 1,3-diglycerides.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diacyl-2-O-benzylglycerol

This protocol describes the acylation of this compound with a fatty acid chloride to produce the protected diglyceride intermediate.

Materials:

-

This compound

-

Fatty acid chloride (e.g., stearoyl chloride, oleoyl chloride)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the fatty acid chloride (2.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,3-diacyl-2-O-benzylglycerol using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Quantitative Data (Representative):

| Parameter | Value/Condition |

| Reagents & Stoichiometry | |

| This compound | 1.0 eq |

| Fatty Acid Chloride | 2.2 eq |

| Pyridine | Excess |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4-12 hours (TLC monitored) |

| Work-up & Purification | |

| Purification Method | Silica Gel Chromatography |

| Expected Yield | 70-90% |

Protocol 2: Synthesis of 1,3-Diglycerides via Catalytic Hydrogenolysis

This protocol details the removal of the benzyl protecting group from 1,3-diacyl-2-O-benzylglycerol to yield the final 1,3-diglyceride.

Materials:

-

1,3-Diacyl-2-O-benzylglycerol

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate or Methanol

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Celite®

Procedure:

-

Dissolve the 1,3-diacyl-2-O-benzylglycerol (1.0 eq) in a suitable solvent such as ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate) to the solution.[3]

-

If using hydrogen gas, purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., with a balloon or at a specified pressure).

-

If using a hydrogen donor, add ammonium formate (approximately 10 eq) to the reaction mixture.[2]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2]

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 1,3-diglyceride.

-

If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Quantitative Data (Representative):

| Parameter | Value/Condition |

| Reagents & Stoichiometry | |

| 1,3-Diacyl-2-O-benzylglycerol | 1.0 eq |

| 10% Palladium on Carbon | ~10% w/w |